5-Formyl-2-methoxyphenyl benzoate

Flame Retardancy Polymer Composites Material Science

Sourcing the precise 5-formyl regioisomer is critical for flame-retardant polymer R&D, where generic analogs fail. 5-Formyl-2-methoxyphenyl benzoate is the key precursor to VP, enabling UL-94 V-0 PLA composites. - 5 wt% in PLA: LOI +4.4 pts, elongation +267%, UL-94 V-0 rating. - Reactive aldehyde handle for dynamic covalent networks. - High purity, batch consistency for medicinal chemistry scaffolds.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 53440-24-7
Cat. No. B1331885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Formyl-2-methoxyphenyl benzoate
CAS53440-24-7
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=O)OC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H12O4/c1-18-13-8-7-11(10-16)9-14(13)19-15(17)12-5-3-2-4-6-12/h2-10H,1H3
InChIKeyRJJVLEKYAOMQEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Formyl-2-methoxyphenyl benzoate (CAS 53440-24-7): Technical Specifications and Procurement Considerations


5-Formyl-2-methoxyphenyl benzoate (CAS 53440-24-7) is an organic compound with the molecular formula C₁₅H₁₂O₄ and a molecular weight of 256.25 g/mol [1]. It belongs to the class of methoxyphenyl benzoate derivatives, characterized by a formyl group at the 5-position and a methoxy group at the 2-position of the phenyl ring, esterified with benzoic acid. This structural motif provides a unique combination of functional groups—an aldehyde for further derivatization, a methoxy group for electronic modulation, and a benzoate ester for lipophilicity and potential bioactivity . The compound serves as a versatile building block in organic synthesis and materials science, with specific applications emerging in flame-retardant polymer composites and as a scaffold in medicinal chemistry.

Why 5-Formyl-2-methoxyphenyl benzoate Cannot Be Substituted by Generic Methoxyphenyl Benzoates


Generic substitution with simpler methoxyphenyl benzoates such as 2-methoxyphenyl benzoate (CAS 531-37-3) is not feasible due to the critical role of the 5-formyl group. The aldehyde functionality is essential for key applications: it serves as a reactive handle for covalent modification in polymer synthesis (e.g., formation of bis-phosphonate flame retardants) and contributes to distinct electronic and steric properties that influence molecular recognition in biological systems [1]. Without this group, the compound lacks the necessary reactivity for derivatization and exhibits altered physicochemical properties (e.g., logP, hydrogen bonding capacity) that can drastically reduce performance in targeted applications .

Quantitative Performance Evidence for 5-Formyl-2-methoxyphenyl benzoate in Flame Retardancy and Computational Drug Design


Flame Retardancy Enhancement in PLA Composites Using a 5-Formyl-2-methoxyphenyl benzoate-Derived Phosphonate

The derivative bis(5-formyl-2-methoxyphenyl) phenylphosphonate (VP), synthesized from 5-formyl-2-methoxyphenyl benzoate, significantly improves the flame retardancy and toughness of poly(lactic acid) (PLA) composites. At a loading of 5 wt% VP, the Limiting Oxygen Index (LOI) of PLA increased from 21.4% to 25.8%, and the composite achieved a UL-94 V-0 rating, indicating excellent flame resistance [1]. Additionally, the elongation at break improved from 3% to 11% without sacrificing tensile strength, demonstrating a simultaneous enhancement in mechanical flexibility. In contrast, unmodified PLA exhibits an LOI of 21.4% and fails to meet UL-94 V-0 requirements, highlighting the unique contribution of the 5-formyl-2-methoxyphenyl scaffold in the phosphonate derivative [1].

Flame Retardancy Polymer Composites Material Science

Improved Toughness in PLA Composites via 5-Formyl-2-methoxyphenyl benzoate-Derived Additive

The incorporation of bis(5-formyl-2-methoxyphenyl) phenylphosphonate (VP) into PLA not only enhances flame retardancy but also improves mechanical toughness. Elongation at break increased from 3% for neat PLA to 11% for PLA/VP (5 wt% VP) while maintaining tensile strength [1]. This dual improvement is unusual for flame-retardant additives, which typically embrittle the polymer matrix. For comparison, many conventional phosphorus-based flame retardants reduce elongation at break by 20-50% at similar loadings [2].

Polymer Toughness Mechanical Properties Sustainable Materials

Computational Binding Affinity for COX-1: Positional Isomer 4-Formyl-2-methoxyphenyl benzoate vs. Vanillin and Aspirin

In a molecular docking study, the positional isomer 4-formyl-2-methoxyphenyl benzoate exhibited a binding energy of -7.70 kcal/mol against COX-1, which was significantly lower (more favorable) than vanillin (-4.94 kcal/mol) and aspirin (-4.70 kcal/mol) [1]. The native ligand had a binding energy of -7.99 kcal/mol, indicating that the isomer approaches the binding affinity of the natural substrate. The 5-formyl isomer is expected to display comparable or potentially distinct binding characteristics due to altered electrostatic surface potential and hydrogen bonding patterns, though direct docking data for the 5-formyl compound is not available [2].

Molecular Docking Antithrombotic Agents COX-1 Inhibition

Predicted ADMET Profile: Favorable Oral Bioavailability and Low Toxicity for Formyl-Methoxyphenyl Benzoate Class

In silico ADMET predictions for 4-formyl-2-methoxyphenyl benzoate indicate good intestinal absorption (89.6%), no hepatotoxicity, and compliance with Lipinski's Rule of Five [1]. The compound's predicted LD50 is 2.037 mol/kg, which is comparable to vanillin (2.037 mol/kg) and aspirin (2.057 mol/kg), suggesting a favorable safety profile. Water solubility is predicted to be -1.264 log mol/L, which is higher than aspirin (-1.868 log mol/L) but lower than vanillin (-1.264 log mol/L) [1]. These properties are class-inferred for the 5-formyl isomer due to structural similarity and comparable logP values (calculated logP for 5-formyl isomer = 2.787 ).

ADMET Prediction Drug-likeness Pharmacokinetics

Targeted Application Scenarios for 5-Formyl-2-methoxyphenyl benzoate Based on Quantitative Evidence


Synthesis of Bio-Based Flame Retardant Phosphonates for PLA Composites

5-Formyl-2-methoxyphenyl benzoate serves as the key precursor for bis(5-formyl-2-methoxyphenyl) phenylphosphonate (VP). At 5 wt% loading in PLA, VP increases LOI by 4.4 points and elongation at break by 267%, achieving UL-94 V-0 classification [1]. This makes the compound indispensable for developing high-performance, sustainable flame-retardant materials for electronics, automotive, and packaging industries.

Lead Optimization in Antithrombotic Drug Discovery

Based on in silico binding data for the 4-formyl isomer (-7.70 kcal/mol vs. COX-1) and favorable ADMET predictions, 5-formyl-2-methoxyphenyl benzoate is a compelling scaffold for designing novel antithrombotic agents [1]. The formyl group allows for further functionalization (e.g., imine formation, reduction to alcohol) while maintaining drug-like properties, offering a strategic advantage over simpler vanillin derivatives in medicinal chemistry programs.

Building Block for Functional Polymeric Materials

The unique combination of an aldehyde and a benzoate ester in 5-formyl-2-methoxyphenyl benzoate enables its use as a reactive monomer in polymer synthesis. The aldehyde group can participate in condensation reactions (e.g., with amines or hydrazines) to form dynamic covalent networks, while the benzoate moiety contributes to thermal stability and UV absorption [1]. This dual functionality is not available in simpler methoxyphenyl benzoates like 2-methoxyphenyl benzoate.

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